molecular formula C9H10ClFO B7990460 2-(4-Chloro-3-fluorophenyl)propan-2-ol

2-(4-Chloro-3-fluorophenyl)propan-2-ol

Cat. No.: B7990460
M. Wt: 188.62 g/mol
InChI Key: UGFTZHWYJLPKRM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)propan-2-ol is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, as well as a hydroxyl group attached to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)propan-2-ol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, catalytic hydrogenation using a palladium catalyst on carbon (Pd/C) can be employed to reduce the aldehyde group to an alcohol. This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide (NaOMe) in methanol under reflux conditions.

Major Products Formed

    Oxidation: 2-(4-Chloro-3-fluorophenyl)propan-2-one.

    Reduction: 2-(4-Chloro-3-fluorophenyl)propane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It serves as a precursor for the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-fluorophenyl)propan-2-ol exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of chlorine and fluorine atoms can enhance binding affinity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-2,4,6-trifluorophenyl)propan-2-ol: This compound has additional fluorine atoms, which may alter its reactivity and binding properties.

    3-Chloro-4’-fluoropropiophenone: This compound lacks the hydroxyl group, making it less polar and potentially less reactive in certain chemical reactions.

Uniqueness

2-(4-Chloro-3-fluorophenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFTZHWYJLPKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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